molecular formula C25H29BrN4O2 B2725826 N-(4-bromophenyl)-2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1189511-34-9

N-(4-bromophenyl)-2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

货号: B2725826
CAS 编号: 1189511-34-9
分子量: 497.437
InChI 键: SFXZGWYMDKYSNC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-bromophenyl)-2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a useful research compound. Its molecular formula is C25H29BrN4O2 and its molecular weight is 497.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-bromophenyl)-2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C33H45N5O5C_{33}H_{45}N_5O_5 and a molecular weight of 497.4 g/mol. The structure features a triazaspirodecane core, which is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many triazaspiro derivatives have been studied for their ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
  • Antioxidant Properties : The presence of tert-butyl groups may enhance the compound's ability to scavenge free radicals, thus providing neuroprotective effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Neuroprotection : The compound was shown to protect neuronal cells from oxidative stress-induced damage. Specifically, it reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its potential as an antioxidant agent.
  • Enzyme Inhibition : Preliminary data suggest that this compound could act as a dual inhibitor of AChE and BuChE, which are critical in the pathophysiology of Alzheimer's disease. The IC50 values for AChE inhibition were reported to be around 15.4 nM, indicating potent activity.
  • Cytotoxicity Assessment : Cell viability assays indicated that the compound does not exhibit significant cytotoxicity at therapeutic concentrations (up to 100 μM), suggesting a favorable safety profile for further development.

In Vivo Studies

In vivo studies using animal models of Alzheimer's disease have provided insights into the efficacy of this compound:

  • Behavioral Assessments : In models treated with scopolamine, administration of the compound resulted in improved cognitive functions compared to untreated controls.
  • Biochemical Analysis : Analysis revealed a decrease in amyloid-beta (Aβ) plaque formation in the brains of treated animals, which is crucial for mitigating Alzheimer’s pathology.

Data Summary

Parameter Value
Molecular FormulaC₃₃H₄₅N₅O₅
Molecular Weight497.4 g/mol
AChE Inhibition IC5015.4 nM
Cytotoxicity (100 μM)No significant cytotoxicity
Neuroprotective EffectReduced MDA levels

Case Studies

Recent studies have focused on the therapeutic potential of this compound in various neurodegenerative models:

  • Study on Neuroprotection : A study highlighted its ability to protect astrocytes from Aβ-induced toxicity by reducing TNF-alpha levels and oxidative stress markers.
  • Alzheimer's Disease Model : Another study demonstrated that treatment with this compound led to significant reductions in Aβ aggregation and improved cognitive performance in scopolamine-induced memory impairment models.

属性

IUPAC Name

N-(4-bromophenyl)-2-[3-(4-tert-butylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN4O2/c1-24(2,3)18-6-4-17(5-7-18)22-23(32)29-25(28-22)12-14-30(15-13-25)16-21(31)27-20-10-8-19(26)9-11-20/h4-11H,12-16H2,1-3H3,(H,27,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXZGWYMDKYSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。